Sultopride Hydrochloride Exhibits Intermediate D2/D3 Receptor Affinity Between Amisulpride and Sulpiride
Sultopride hydrochloride displays a D2 receptor binding affinity (IC50) that is intermediate between amisulpride and sulpiride, as measured in a standardized in vitro competitive binding assay. The D2 IC50 for sultopride is 120 nM, which is approximately 4.4-fold weaker than amisulpride (IC50 = 27 nM) but 1.5-fold more potent than sulpiride (IC50 = 181 nM). For the D3 receptor, sultopride exhibits an IC50 of 4.8 nM, compared to 3.6 nM for amisulpride and 17.5 nM for sulpiride [1]. This intermediate affinity profile translates to a distinct receptor occupancy signature that cannot be replicated by simple dose adjustment of either comparator, as the ratio of D3 to D2 affinity varies among the three agents.
| Evidence Dimension | In vitro D2 and D3 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | D2 IC50 = 120 nM; D3 IC50 = 4.8 nM |
| Comparator Or Baseline | Amisulpride: D2 IC50 = 27 nM, D3 IC50 = 3.6 nM; Sulpiride: D2 IC50 = 181 nM, D3 IC50 = 17.5 nM |
| Quantified Difference | Sultopride D2 affinity is 4.4× weaker than amisulpride and 1.5× stronger than sulpiride; D3 affinity is 1.3× weaker than amisulpride and 3.6× stronger than sulpiride |
| Conditions | Competitive binding assay against recombinant human D2 and D3 receptors expressed in CHO cells |
Why This Matters
This intermediate affinity profile defines sultopride's unique receptor occupancy signature, making it neither equivalent to amisulpride nor sulpiride and requiring compound-specific procurement for research or clinical studies requiring precise D2/D3 receptor modulation.
- [1] Blomme A, et al. Amisulpride, Sultopride and Sulpiride: Comparison of Conformational and Physico-Chemical Properties. In: Gundertofte K, Jørgensen FS, editors. Molecular Modeling and Prediction of Bioactivity. Boston, MA: Springer; 2000. p. 221-224. DOI: 10.1007/978-1-4615-4141-7_97. View Source
